molecular formula C16H14N4O4S B11013435 methyl 5-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11013435
M. Wt: 358.4 g/mol
InChI Key: BFVDOUFAMUCXAG-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a quinazoline moiety, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Moiety: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.

    Coupling Reaction: The quinazoline and thiazole intermediates are then coupled using acylation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also tyrosine kinase inhibitors.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which have different biological activities.

Uniqueness

METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combined quinazoline and thiazole structure, which provides a distinct mechanism of action and potential for diverse applications in medicinal chemistry.

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14N4O4S/c1-9-13(15(23)24-2)19-16(25-9)18-12(21)7-20-8-17-11-6-4-3-5-10(11)14(20)22/h3-6,8H,7H2,1-2H3,(H,18,19,21)

InChI Key

BFVDOUFAMUCXAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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